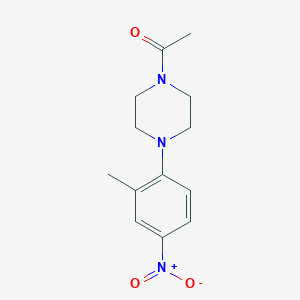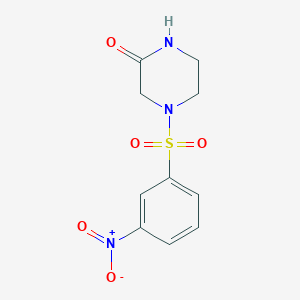
4-Fluoro-1-benzothiophene-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-1-benzothiophene-7-carbonitrile is a heterocyclic compound that features a benzothiophene core substituted with a fluorine atom at the 4-position and a nitrile group at the 7-position. Benzothiophenes are known for their diverse applications in medicinal chemistry, organic electronics, and materials science due to their unique electronic properties and structural versatility .
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Fluoro-1-benzothiophene-7-carbonitrile involves the nucleophilic substitution of 2-fluorobenzonitrile with sulfur-containing nucleophiles. For instance, a one-step protocol using S-(cyanomethyl) O-ethyl carbodithionate and 2-fluorobenzonitrile in the presence of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMSO (dimethyl sulfoxide) has been reported . This reaction proceeds efficiently under mild conditions, providing the desired product in good yields.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high purity and yield. Microwave-assisted synthesis is one such method, where 2-halobenzonitriles react with methyl thioglycolate in the presence of triethylamine in DMSO at elevated temperatures (around 130°C). This method offers rapid access to the compound with yields ranging from 58% to 96% .
化学反応の分析
Types of Reactions
4-Fluoro-1-benzothiophene-7-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 4-position can be replaced by nucleophiles under appropriate conditions.
Electrophilic Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, particularly at the 2- and 3-positions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like thiols, amines, and alkoxides in polar aprotic solvents (e.g., DMSO) are commonly used.
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents in the presence of Lewis acids.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of 4-substituted benzothiophene derivatives.
Electrophilic Substitution: Formation of 2- or 3-substituted benzothiophene derivatives.
Oxidation and Reduction: Formation of sulfoxides, sulfones, or reduced thiophene derivatives.
科学的研究の応用
4-Fluoro-1-benzothiophene-7-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of kinase inhibitors, anti-cancer agents, and anti-inflammatory drugs.
Organic Electronics: Employed in the development of organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: Utilized in the fabrication of organic field-effect transistors (OFETs) and corrosion inhibitors.
作用機序
The mechanism of action of 4-Fluoro-1-benzothiophene-7-carbonitrile largely depends on its application. In medicinal chemistry, it acts by interacting with specific molecular targets such as kinases, disrupting their activity and thereby exerting therapeutic effects. The fluorine and nitrile substituents enhance its binding affinity and specificity towards these targets, making it a valuable scaffold for drug development .
類似化合物との比較
Similar Compounds
- 4-Chloro-1-benzothiophene-7-carbonitrile
- 4-Bromo-1-benzothiophene-7-carbonitrile
- 4-Methyl-1-benzothiophene-7-carbonitrile
Uniqueness
4-Fluoro-1-benzothiophene-7-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. The fluorine substituent also improves the compound’s metabolic stability and bioavailability, making it a preferred choice in drug design .
特性
IUPAC Name |
4-fluoro-1-benzothiophene-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FNS/c10-8-2-1-6(5-11)9-7(8)3-4-12-9/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXDVYLMXJTGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B2905349.png)

![5-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2905354.png)

![3-Oxabicyclo[4.1.0]heptan-4-ylmethanamine](/img/structure/B2905356.png)



![N-[(1R)-1-cyano-2-methylpropyl]-4-methoxy-3-nitrobenzamide](/img/structure/B2905362.png)
![3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2905363.png)
![N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2905364.png)

![2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide](/img/structure/B2905366.png)
